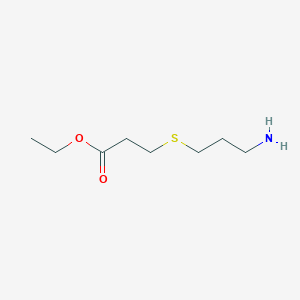![molecular formula C9H15NO3 B13561613 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-8-azaspiro[45]decane-3-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Métodos De Preparación
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be converted into esters or amides using reagents like alcohols or amines under acidic or basic conditions
Aplicaciones Científicas De Investigación
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: This compound has a similar spirocyclic structure but differs in the functional groups, leading to different chemical reactivity and applications.
3-Oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester: This ester derivative has distinct properties and uses, particularly in organic synthesis and material science
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-5-9(13-6-7)1-3-10-4-2-9/h7,10H,1-6H2,(H,11,12) |
Clave InChI |
JBRKCQQJLWGEKE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
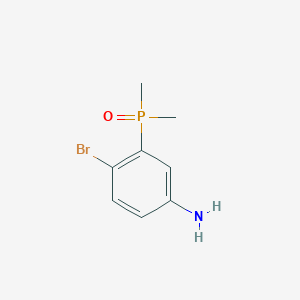



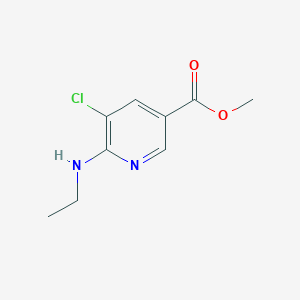

![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

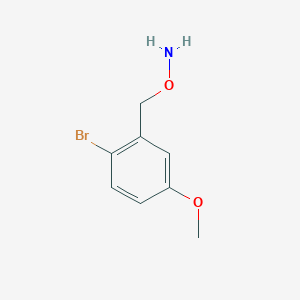
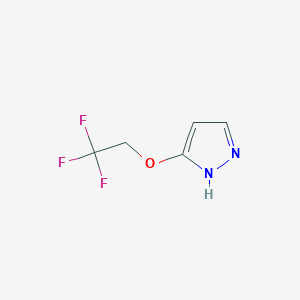
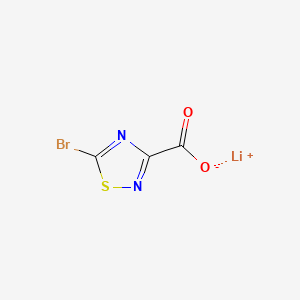
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
